carboxamidas de 2-heteroarila
2-Heteroaryl Carboxamides are a class of organic compounds characterized by the presence of a heteroaromatic ring attached to an amide group through a carboxylic acid moiety. These compounds exhibit diverse chemical and biological properties, making them valuable in various applications.
Structurally, 2-heteroaryl carboxamides consist of a heteroaromatic ring (e.g., pyridyl, thiazolyl, or imidazolyl) linked to an amide group via a carbonyl group. The versatility in the choice of the heteroaromatic ring allows for the modification of electronic and steric properties, influencing their biological activity.
In medicinal chemistry, 2-heteroaryl carboxamides have been explored as potential drug candidates due to their ability to interact with various targets such as enzymes, receptors, and ion channels. They often exhibit selective binding affinities and modulatory activities, making them promising for treating a range of diseases including inflammatory conditions, neurodegenerative disorders, and cardiovascular diseases.
Moreover, these compounds are also utilized in the development of new materials, particularly in areas requiring specific functional groups or electronic properties. Their synthesis is well-established through various methodologies such as coupling reactions, amidation, and derivatization techniques, enabling their tailored modification for diverse applications.

Estrutura | Nome químico | CAS | MF |
---|---|---|---|
![]() |
Hippospongin E; ω-N-Ac | 184301-95-9 | C26H32N2O5 |
![]() |
Palauamine; 4-Bromo | 206069-58-1 | C17H21BrClN9O2 |
![]() |
Sceptrin | 79638-16-7 | C22H24Br2N10O2 |
![]() |
2-(4,5-dibromo-1-methyl-1H-pyrrole-2-carboxamido)ethanesulfonic acid | 1219817-23-8 | C8H10N2O4SBr2 |
![]() |
taurodispacamide A | 323177-96-4 | C13H16Br2N6O4S |
![]() |
mukanadin E | 1130136-27-4 | C12H19Br2N5O |
![]() |
agelastatin F | 1218906-92-3 | C11H10Br2N4O3 |
![]() |
1H-Pyrrole-2-carboxamide,N-[(2E)-3-(2-amino-1H-imidazol-4-yl)-2-propenyl]-4,5-dibromo- | 34649-22-4 | C11H11N5OBr2 |
![]() |
4-bromo-1-methyl-1H-pyrrole-2-carboxylic acid amide | 1155128-15-6 | C6H7BrN2O |
![]() |
Ageliferin | 117417-64-8 | C22H24N10O2Br2.2[C2HO2F3] |
Literatura Relacionada
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Jie Yin,Jie Ma,Yuying Li,Xiaokang Ma,Jiashun Chen,Haihan Zhang,Xin Wu,Fengna Li,Zhiqiang Liu,Tiejun Li Food Funct., 2020,11, 1304-1311
-
Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
Fornecedores recomendados
-
Heyuan Broad Spectrum Biotechnology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Hefei Zhongkesai High tech Materials Technology Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Wuhan brilliant Technology Co.,LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Jiangsu Xinsu New Materials Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises
-
Jincang Pharmaceutical (Shanghai) Co., LTD.Factory Trade Brand reagentsNatureza da empresa: Private enterprises
Produtos recomendados